Orthogonal Protecting Group Chemistry: Z-Gly-NH2 vs. Boc-Gly-NH2 and Fmoc-Gly-NH2
The benzyloxycarbonyl (Z) group of Z-Gly-NH2 is removed by catalytic hydrogenolysis, whereas Boc is acid-labile and Fmoc is base-labile. This orthogonal difference is absolute; a synthetic step using TFA to remove a Boc group would leave the Z group intact, and vice versa . The decision to procure Z-Gly-NH2 over a Boc or Fmoc analog is therefore not one of cost or availability, but of ensuring compatibility with an existing synthetic route's deprotection sequence [1].
| Evidence Dimension | Protecting Group Removal Conditions |
|---|---|
| Target Compound Data | Cleavage by H₂/Pd-C or HBr/AcOH |
| Comparator Or Baseline | Boc-Gly-NH2: Cleavage by TFA; Fmoc-Gly-NH2: Cleavage by piperidine |
| Quantified Difference | N/A (binary, class-level orthogonal property) |
| Conditions | Standard peptide synthesis protocols |
Why This Matters
This protects against the use of an incompatible building block that could cause premature or incomplete deprotection, resulting in failed synthesis or low yields.
- [1] Wuxi AppTec. (n.d.). Fmoc-Gly-NH2. Product Specification Sheet. View Source
